molecular formula C28H25N3O5 B2918248 5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 380889-98-5

5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B2918248
CAS No.: 380889-98-5
M. Wt: 483.524
InChI Key: NWECLEGPXDCJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an isoxazole ring, and a spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane). These groups could potentially confer interesting chemical and biological properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,4-dioxa-8-azaspiro[4.5]decane moiety could potentially be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole ring and the spirocyclic system would likely contribute to the rigidity of the molecule, potentially affecting its chemical reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on the synthetic methodologies of isoxazoline and azaspiro compounds related to "5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one" has led to the development of novel compounds with potential therapeutic activities. A study by Eligeti et al. (2013) described a simple and efficient route for synthesizing novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones, demonstrating the versatility of these compounds in chemical synthesis and potential pharmacological applications (Eligeti et al., 2013).

Biological Activities and Potential Therapeutic Applications

Anti-inflammatory and Antibacterial Activities

Isoxazolinyl derivatives, including those related to the specified compound, have been studied for their anti-inflammatory properties. A study highlighted the synthesis of 5-substituted-N-[4'-(substitutedphenyl)aminomethyl-5'-(substitutedphenyl)isoxazolin-2'-yl]anthranilic acids, showing significant protection against carrageenan-induced rat's paw oedema, indicating their potential as anti-inflammatory agents with lower ulcerogenic liability than conventional drugs (Rani et al., 2003).

Another study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which displayed good or moderate antibacterial activities against various microorganisms, suggesting their potential utility in addressing bacterial infections (Bektaş et al., 2007).

Anticancer and Antidiabetic Potential

The development of spirothiazolidines analogs, as discussed by Flefel et al. (2019), represents an important stride in cancer and diabetes research. These compounds, including a 4-aminophenyl-1-thia-4-azaspiro[4.5]decan-3-one derivative, were synthesized and evaluated for their anticancer and antidiabetic activities. Notably, certain derivatives exhibited significant anticancer activities against human breast and liver carcinoma cell lines, as well as notable antidiabetic properties, highlighting their potential as therapeutic agents (Flefel et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future research directions involving this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

Properties

IUPAC Name

12-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10-(4-methoxyanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-33-18-8-6-17(7-9-18)29-21-16-22(31-12-10-28(11-13-31)34-14-15-35-28)25-24-23(21)26(32)19-4-2-3-5-20(19)27(24)36-30-25/h2-9,16,29H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWECLEGPXDCJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCC7(CC6)OCCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.